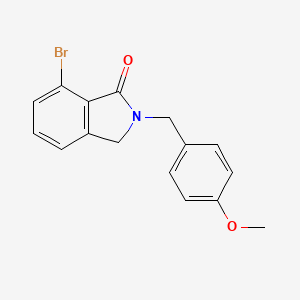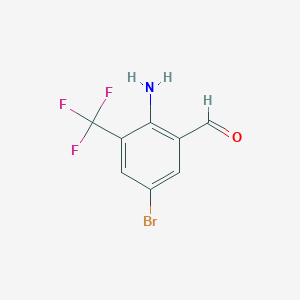
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole is a complex organic compound that belongs to the class of carbazole derivatives. This compound is characterized by its unique structure, which includes anthracene and carbazole moieties, making it a subject of interest in various fields of scientific research, particularly in materials science and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole typically involves multiple steps, starting from the preparation of 3,6-di-tert-butylcarbazole. One common method involves the reaction of carbazole with tert-butyl chloride in the presence of anhydrous zinc chloride and nitromethane. The reaction mixture is stirred overnight, followed by the addition of methanol and subsequent purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives.
Wissenschaftliche Forschungsanwendungen
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent hole-transporting properties.
Materials Science: The compound is employed in the synthesis of novel electroluminescent materials and optical switching devices.
Wirkmechanismus
The mechanism of action of 9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole involves its ability to transport holes in organic electronic devices. The presence of tert-butyl groups enhances the compound’s stability and increases the glass transition temperature, making it suitable for use in high-performance materials . The molecular targets and pathways involved include interactions with other organic molecules and the formation of charge-transfer complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Di-tert-butylcarbazole: A simpler carbazole derivative with similar hole-transporting properties.
9-(4-bromophenyl)-3,6-di-tert-butylcarbazole: Another derivative used in the synthesis of electroluminescent materials.
2-(4-(2-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)ethynyl)benzylidene)malononitrile: A complex derivative used in OLEDs and optical devices.
Uniqueness
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole stands out due to its combination of anthracene and carbazole moieties, which provide unique electronic properties and make it highly effective in organic electronic applications. The presence of multiple tert-butyl groups further enhances its stability and performance in various devices.
Eigenschaften
Molekularformel |
C66H63N3 |
|---|---|
Molekulargewicht |
898.2 g/mol |
IUPAC-Name |
9-anthracen-2-yl-3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazole |
InChI |
InChI=1S/C66H63N3/c1-63(2,3)44-18-25-57-51(34-44)52-35-45(64(4,5)6)19-26-58(52)68(57)49-23-29-61-55(38-49)56-39-50(24-30-62(56)67(61)48-22-17-42-31-40-15-13-14-16-41(40)32-43(42)33-48)69-59-27-20-46(65(7,8)9)36-53(59)54-37-47(66(10,11)12)21-28-60(54)69/h13-39H,1-12H3 |
InChI-Schlüssel |
UFNLNMGNPJXMRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC5=C(C=C4)N(C6=C5C=C(C=C6)N7C8=C(C=C(C=C8)C(C)(C)C)C9=C7C=CC(=C9)C(C)(C)C)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


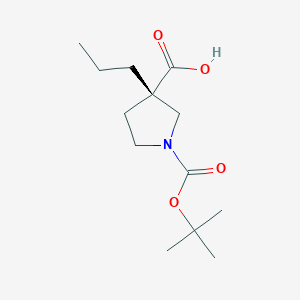
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazole-3-sulfonyl chloride](/img/structure/B15220755.png)

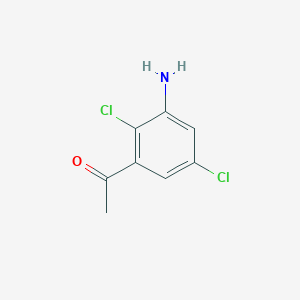
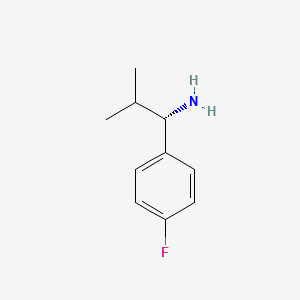

![1'-Methyl-5-(trifluoromethyl)spiro[indoline-3,4'-piperidine]](/img/structure/B15220802.png)
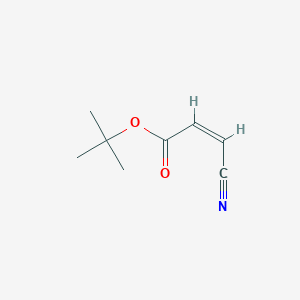
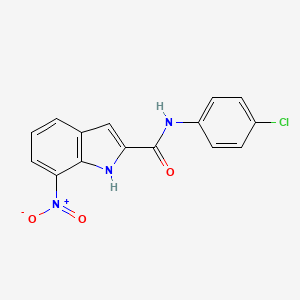


![N-Methyl-1-(pyrazolo[1,5-a]pyridin-4-yl)methanamine](/img/structure/B15220819.png)
